molecular formula C24H27N3O4S B11363364 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11363364
M. Wt: 453.6 g/mol
InChI Key: SQHNPFLAYQXUKA-UHFFFAOYSA-N
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Description

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the construction of the oxazole ring. Common reagents used in these reactions include ethyl piperidine, sulfonyl chlorides, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H27N3O4S/c1-3-20-6-4-5-15-27(20)32(29,30)21-13-11-19(12-14-21)25-24(28)22-16-23(31-26-22)18-9-7-17(2)8-10-18/h7-14,16,20H,3-6,15H2,1-2H3,(H,25,28)

InChI Key

SQHNPFLAYQXUKA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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